molecular formula C10H5ClN2 B109131 4-Chloroquinoline-3-carbonitrile CAS No. 69875-49-6

4-Chloroquinoline-3-carbonitrile

Cat. No.: B109131
CAS No.: 69875-49-6
M. Wt: 188.61 g/mol
InChI Key: HCXMIOZRXOIQHX-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position and a cyano group at the 3rd position on the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Safety and Hazards

The safety data sheet for 4-Chloroquinoline-3-carbonitrile indicates that it is toxic if swallowed and causes serious eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like L-proline .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Chloroquinoline-3-carboxylic acid
  • 2-Chloroquinoline-3-carbonitrile

Comparison: 4-Chloroquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which influence its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has a cyano group instead of an aldehyde, which affects its chemical behavior and potential applications. Similarly, the presence of the cyano group distinguishes it from 4-Chloroquinoline-3-carboxylic acid, impacting its solubility and reactivity.

Properties

IUPAC Name

4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXMIOZRXOIQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499416
Record name 4-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69875-49-6
Record name 4-Chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the modification of 4-chloroquinoline-3-carbonitrile with an arylamino group at position 4 and various substituents at positions 6 and 7 impact its interaction with HER-2 kinase?

A1: The research article [] investigates the development of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of HER-2 kinase. The researchers found that attaching a large lipophilic group at the para position of the 4-(arylamino) ring significantly improved the potency of these compounds in inhibiting HER-2 kinase. Furthermore, incorporating a basic dialkylamino group at the end of the Michael acceptor moiety, typically introduced at position 6 or 7, enhanced both the inhibitory activity and water solubility. This enhancement is attributed to intramolecular catalysis of the Michael addition reaction with the HER-2 kinase. [] These findings highlight the critical role of specific structural modifications in influencing the interaction and inhibitory activity of these compounds towards HER-2 kinase.

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